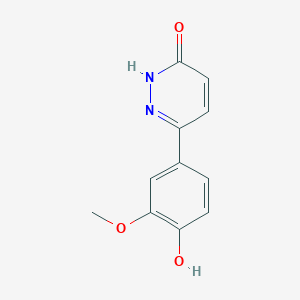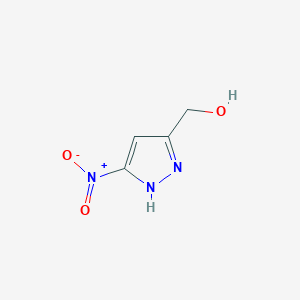
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Photochemistry
- Photochemical Synthesis : The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles leads to the synthesis of 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, offering a route to synthesize target fluorinated structures (Pace et al., 2004).
Energetic Materials and Propulsion
- Energetic Material Synthesis : Synthesis of bi-oxadiazole derivatives featuring the trifluoromethyl group evaluates their suitability as energetic materials for explosive and propulsive applications (Kettner et al., 2015).
Organic Synthesis and Structural Analysis
- Organic Compound Synthesis : 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is used in the synthesis of various difluoromethylenated oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
- Synthesis of Triazoles : An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors to corresponding 1,2,4-triazoles has been developed, useful in organic chemistry (Grünebaum et al., 2016).
Optoelectronics and Light-Emitting Materials
- Optoelectronic Applications : this compound derivatives have potential applications as light-emitters in optoelectronic devices, as shown in the synthesis of 5-Pentafluorophenyl-1,2,4-oxadiazoles (Buscemi et al., 2006).
Liquid Crystalline Materials
- Liquid Crystalline Monomers : Some synthesized 3,5-disubstituted 1,2,4-oxadiazoles exhibit smectic or nematic phases, indicating their potential application as liquid crystalline monomers (Jian et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play a significant role in pharmaceuticals and agrochemicals .
Mode of Action
One hypothesis suggests that due to its structural similarity to phenolic compounds known to inhibit mitochondrial atp production, it might impair mitochondrial oxidative phosphorylation . Another hypothesis is that it targets the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s suggested that the compound might interfere with mitochondrial oxidative phosphorylation . This could potentially disrupt energy production within cells, leading to various downstream effects.
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Given its potential to impair mitochondrial oxidative phosphorylation, it could potentially disrupt cellular energy production and lead to various cellular effects .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several enzymes, including those involved in oxidative phosphorylation and metabolic pathways. The trifluoromethyl group in this compound is known to influence the enzyme’s activity by altering the electronic environment of the active site, thereby affecting the enzyme’s catalytic efficiency . Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which can modulate their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The impact on cellular metabolism is also significant, as this compound can alter metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZESGQFAKZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254299 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-62-4 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
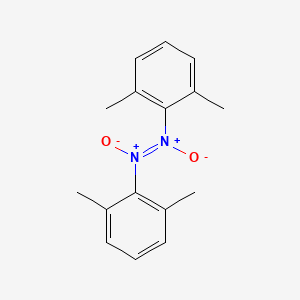
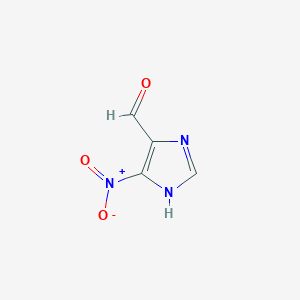

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
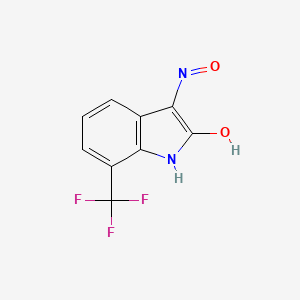
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
